molecular formula C24H23N5O3S2 B2999187 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1189687-73-7

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2999187
CAS No.: 1189687-73-7
M. Wt: 493.6
InChI Key: LZXLLVCYEJLIMR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core modified with a thioether-linked acetamide group and substituted with 3,4-dihydroisoquinoline and 3,4-dimethoxyphenyl moieties. Its design integrates pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial effects, leveraging the thiazolo-pyrimidine scaffold’s ability to interact with enzymatic targets .

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-31-18-8-7-17(11-19(18)32-2)27-20(30)13-33-23-21-22(25-14-26-23)28-24(34-21)29-10-9-15-5-3-4-6-16(15)12-29/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXLLVCYEJLIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit α-amylase, suggesting that this compound might also target the same enzyme. α-Amylase plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler ones.

Pharmacokinetics

Similar compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties. These properties impact the bioavailability of the compound, determining how much of the compound reaches the target site and how long it stays in the body.

Biological Activity

The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide (CAS Number: 1189687-73-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O3S2C_{24}H_{23}N_{5}O_{3}S_{2}, with a molecular weight of 493.6 g/mol. The structure incorporates a thiazolo[4,5-d]pyrimidine core linked to a 3,4-dihydroisoquinoline moiety and a dimethoxyphenyl acetamide group. This unique combination suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC24H23N5O3S2C_{24}H_{23}N_{5}O_{3}S_{2}
Molecular Weight493.6 g/mol
CAS Number1189687-73-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazolo[4,5-d]pyrimidine moiety is known for its role in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that similar compounds exhibit significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β .
  • Antimicrobial Activity : Research indicates that compounds with similar structural features demonstrate antimicrobial properties against various pathogens. For instance, derivatives containing the isoquinoline structure have shown effectiveness against phytopathogenic fungi .
  • Anticancer Potential : The presence of the thiazole and pyrimidine rings suggests potential anticancer activity. These compounds have been associated with the modulation of signaling pathways involved in cancer progression .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and provided insights into their pharmacological profiles.

Anti-inflammatory Activity

A comparative study highlighted that compounds similar to the target molecule exhibited significant anti-inflammatory effects, with inhibition percentages surpassing those of established drugs like sodium diclofenac .

Anticancer Studies

In vitro studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, certain thiazolo[4,5-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in various cancer models .

Case Studies

  • Case Study on COX Inhibition : A study evaluated the anti-inflammatory effects of thiazolo[4,5-d]pyrimidine derivatives. Among these, one compound showed an 86% reduction in edema within one hour of administration, indicating rapid onset and strong efficacy compared to traditional NSAIDs .
  • Antifungal Activity Assessment : Another study assessed the antifungal activity of related compounds against Fusarium oxysporum. Some derivatives exhibited over 90% inhibition rates against certain fungal strains, demonstrating their potential as antifungal agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences
Compound Name / ID Core Structure Substituents/Modifications Reported Bioactivity Synthesis Yield (%)
Target Compound Thiazolo[4,5-d]pyrimidine 3,4-Dihydroisoquinoline, 3,4-dimethoxyphenyl Kinase inhibition (theoretical) N/A
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Pyrimidine 4-Chlorophenyl, quinoxalinyl, cyano, hydroxyl Antimicrobial (experimental) 90.2
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone Methyl, variable aryl/alkyl groups Anticancer (in vitro) 65–78

Key Observations :

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in , which may alter solubility and toxicity profiles. The dihydroisoquinoline moiety introduces a bicyclic amine, absent in compounds like , possibly improving interactions with hydrophobic enzyme pockets .

Synthetic Complexity : The target compound’s multi-step synthesis (implied by its structure) may result in lower yields compared to simpler analogs like (90.2% yield) or (65–78% yield).

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